JTE-607 free base

Description

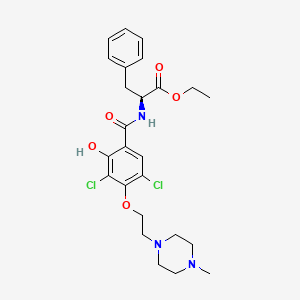

Structure

2D Structure

3D Structure

Properties

CAS No. |

188791-71-1 |

|---|---|

Molecular Formula |

C25H31Cl2N3O5 |

Molecular Weight |

524.4 g/mol |

IUPAC Name |

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1 |

InChI Key |

IPSSXIMJJXSJQB-FQEVSTJZSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTE-607 free base; |

Origin of Product |

United States |

Foundational & Exploratory

JTE-607 Free Base: An In-depth Technical Guide to its Mechanism of Action on CPSF3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JTE-607, a potent small molecule inhibitor, on its direct target, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). The document details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

Executive Summary

JTE-607 is a prodrug that, upon intracellular hydrolysis to its active carboxylic acid form (Compound 2), directly inhibits the endonuclease activity of CPSF3. CPSF3 is a critical component of the cleavage and polyadenylation (CPA) complex, responsible for the 3'-end processing of nearly all eukaryotic messenger RNA precursors (pre-mRNAs). By binding to the active site of CPSF3, JTE-607's active metabolite prevents the cleavage of pre-mRNAs, leading to a cascade of cellular events including transcriptional read-through, accumulation of unprocessed mRNA, and the formation of R-loops. This disruption of mRNA maturation ultimately results in potent anti-inflammatory and anti-cancer effects. Notably, the inhibitory action of JTE-607 is highly dependent on the RNA sequence flanking the cleavage site, adding a layer of specificity to its biological activity.

Mechanism of Action

The mechanism of JTE-607's action on CPSF3 can be delineated in a multi-step process:

-

Cellular Uptake and Activation: JTE-607, as a free base, is a prodrug that readily crosses the cell membrane. Intracellularly, it is rapidly hydrolyzed by the carboxylesterase 1 (CES1) to its active form, a carboxylic acid metabolite often referred to as Compound 2.[1][2]

-

Direct Inhibition of CPSF3: The active form of JTE-607 directly targets and binds to the active site of CPSF3 (also known as CPSF73).[3][4] CPSF3 is the catalytic subunit of the CPSF complex, functioning as an endonuclease that cleaves pre-mRNA downstream of the polyadenylation signal. The binding of the JTE-607 metabolite to CPSF3's active site competitively inhibits the binding of pre-mRNA substrates.[3]

-

Disruption of pre-mRNA 3'-End Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs, a crucial step for their maturation. This leads to the accumulation of unprocessed pre-mRNAs within the cell.[4]

-

Downstream Cellular Consequences: The failure to properly process pre-mRNAs triggers several downstream effects:

-

Transcriptional Read-through: The cleavage of pre-mRNA is tightly coupled with the termination of transcription. When cleavage is inhibited, RNA polymerase II continues to transcribe beyond the normal termination site, a phenomenon known as transcriptional read-through.[1][5]

-

R-Loop Formation: The accumulation of unprocessed pre-mRNAs can lead to the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA.[5]

-

Apoptosis in Cancer Cells: In cancer cells, particularly those of hematopoietic origin like acute myeloid leukemia (AML) and Ewing's sarcoma, the disruption of mRNA processing and subsequent cellular stress leads to the induction of apoptosis.[5][6]

-

Inhibition of Cytokine Production: JTE-607 was initially identified as a potent inhibitor of inflammatory cytokine production. This effect is a direct consequence of inhibiting the maturation of cytokine-encoding mRNAs.[7]

-

-

Sequence-Specific Inhibition: A key feature of JTE-607's mechanism is its sequence-specific inhibition of CPSF3. The efficiency of inhibition is highly dependent on the nucleotide sequence surrounding the pre-mRNA cleavage site.[8][9][10][11][12] This sequence-dependent activity may explain the differential sensitivity of various genes and cell types to the compound.

Quantitative Data

The inhibitory activity of JTE-607 and its active metabolite has been quantified in various assays. The following tables summarize key findings.

Table 1: In Vitro Inhibition of pre-mRNA Cleavage by JTE-607 Active Form (Compound 2)

| RNA Substrate (Polyadenylation Signal) | IC50 (µM) | Reference |

| Adenovirus L3 | 0.8 | [13] |

Note: The IC50 value represents the concentration of Compound 2 required to inhibit 50% of the pre-mRNA cleavage activity in a HeLa cell nuclear extract.

Table 2: Inhibition of Cytokine Production by JTE-607 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | IC50 (nM) | Reference |

| TNF-α | 11 | [7] |

| IL-1β | 5.9 | [7] |

| IL-6 | 8.8 | [7] |

| IL-8 | 7.3 | [7] |

| IL-10 | 9.1 | [7] |

Note: These IC50 values represent the concentration of the JTE-607 prodrug required to inhibit 50% of the lipopolysaccharide (LPS)-stimulated cytokine production in human PBMCs.

Table 3: Proliferation Inhibition of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines by JTE-607

| Cell Line | IC50 (µM) | Reference |

| Panc1 | 2.163 | [2] |

Note: This IC50 value represents the concentration of the JTE-607 prodrug that inhibits the proliferation of the Panc1 cancer cell line by 50%.

Experimental Protocols

The elucidation of JTE-607's mechanism of action has relied on a combination of biochemical and cell-based assays.

In Vitro pre-mRNA Cleavage Assay

This assay directly measures the endonuclease activity of CPSF3 in a cell-free system and its inhibition by JTE-607's active form.

Objective: To determine the concentration-dependent effect of JTE-607's active metabolite (Compound 2) on the cleavage of a specific pre-mRNA substrate.

Materials:

-

HeLa cell nuclear extract (as a source of the CPSF complex)

-

Radiolabeled pre-mRNA substrate (e.g., adenovirus L3 transcript)

-

JTE-607 active form (Compound 2) dissolved in DMSO

-

Reaction buffer (containing HEPES, KCl, MgCl2, DTT, and other necessary components)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Reaction Setup: Prepare reaction mixtures containing HeLa cell nuclear extract, reaction buffer, and varying concentrations of Compound 2 (or DMSO as a vehicle control).

-

Pre-incubation: Incubate the reaction mixtures on ice for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to CPSF3.

-

Initiation of Cleavage Reaction: Add the radiolabeled pre-mRNA substrate to each reaction mixture to start the cleavage reaction.

-

Incubation: Incubate the reactions at 30°C for a specific time (e.g., 60 minutes) to allow for pre-mRNA cleavage.

-

Reaction Termination: Stop the reactions by adding a stop buffer containing a proteinase and a chelating agent.

-

RNA Extraction: Extract the RNA from the reaction mixtures.

-

Gel Electrophoresis: Separate the full-length and cleaved RNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA bands using a phosphorimager and quantify the intensity of the bands corresponding to the uncleaved and cleaved products.

-

Data Analysis: Calculate the percentage of cleavage inhibition for each concentration of Compound 2 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Compound-Immobilized Affinity Chromatography

This technique was instrumental in identifying CPSF3 as the direct molecular target of JTE-607.

Principle: The active form of JTE-607 is chemically linked to a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry. This method allows for the unbiased identification of drug targets.[3][4]

Massively Parallel In Vitro Assay (MPIVA)

MPIVA is a high-throughput method used to investigate the sequence specificity of JTE-607's inhibitory effect.

Principle: A large library of pre-mRNA substrates with randomized sequences around the cleavage site is generated. This library is subjected to an in vitro cleavage reaction in the presence and absence of JTE-607's active form. The resulting cleaved and uncleaved RNA fragments are then sequenced using next-generation sequencing. By comparing the cleavage efficiency of thousands of different sequences, the nucleotide preferences that confer sensitivity or resistance to JTE-607 can be determined.[8][9][10][11][12]

Visualizations

Signaling Pathway of JTE-607 Action on CPSF3

Caption: Mechanism of action of JTE-607 on CPSF3.

Experimental Workflow for Characterizing JTE-607-CPSF3 Interaction

References

- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 13. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

The Active Form of JTE-607: A Comprehensive Technical Guide to its Mechanism and Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the prodrug JTE-607, detailing the identity and mechanism of its active form, its impact on cellular signaling, and the experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

JTE-607 is a potent anti-inflammatory and anti-cancer agent that functions as a prodrug. Upon entering the cell, it is rapidly converted to its active form, a carboxylic acid derivative known as Compound 2 . This activation is catalyzed by the intracellular enzyme carboxylesterase 1 (CES1) through ester hydrolysis. The active Compound 2 directly targets and inhibits the endonuclease activity of the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), also known as CPSF73. This inhibition disrupts the crucial process of pre-messenger RNA (pre-mRNA) 3'-end processing, leading to a cascade of downstream effects that ultimately result in the compound's therapeutic properties.

The Active Form: Compound 2

JTE-607, an N-benzoyl-L-phenylalanine ethyl ester derivative, is biologically inert. Its therapeutic activity is entirely dependent on its conversion to the active metabolite, Compound 2.

-

Activation Process: The conversion is a one-step enzymatic reaction where the ethyl ester moiety of JTE-607 is hydrolyzed, yielding the free carboxylic acid of Compound 2.[1][2][3] This process is primarily mediated by the cellular enzyme CES1.[2][3]

Mechanism of Action: Targeting CPSF3

The active form of JTE-607, Compound 2, exerts its biological effects by directly binding to and inhibiting the enzymatic activity of CPSF3.[1][4] CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of newly synthesized pre-mRNAs at their 3' ends, a prerequisite for the addition of the poly(A) tail.

By inhibiting CPSF3, Compound 2 disrupts this fundamental step in gene expression, leading to:

-

Accumulation of unprocessed pre-mRNAs: The failure to cleave pre-mRNAs results in their accumulation within the nucleus.[4]

-

Transcriptional Readthrough: The inefficient termination of transcription leads to the production of elongated and aberrant transcripts.

-

Altered Alternative Polyadenylation (APA): The inhibition of CPSF3 can shift the balance of different mRNA isoforms produced from a single gene.

These molecular events culminate in the downstream cellular phenotypes associated with JTE-607 treatment, including the potent inhibition of inflammatory cytokine production and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activity of JTE-607 and its active form, Compound 2, has been quantified in various assays. The following tables summarize key potency data.

Table 1: IC50 Values of JTE-607 for Cytokine Inhibition in LPS-stimulated Human PBMCs

| Cytokine | IC50 (nM) |

| TNF-α | 11 |

| IL-1β | 5.9 |

| IL-6 | 8.8 |

| IL-8 | 7.3 |

| IL-10 | 9.1 |

Data from MedChemExpress, citing relevant primary literature.

Table 2: IC50 Values of Compound 2 in In Vitro Cleavage Assays

| Substrate | System | IC50 (µM) |

| L3 PAS | HeLa Cell Nuclear Extract | 0.8[1][5] |

| SVL PAS | HeLa Cell Nuclear Extract | 100.2[5] |

Table 3: IC50 Values of JTE-607 against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 22Rv1 | Prostate Cancer | < 5[6][7] |

| LNCaP | Prostate Cancer | > 25[6][7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the active form of JTE-607.

In Vitro Pre-mRNA Cleavage Assay

This assay is fundamental to demonstrating the direct inhibitory effect of Compound 2 on the 3'-end processing machinery.

Methodology:

-

Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate (e.g., adenovirus L3 or SVL) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Preparation of HeLa Cell Nuclear Extract: Nuclear extracts are prepared from HeLa cells, which contain the necessary protein factors for pre-mRNA cleavage, including the CPSF complex.[2][8][9][10][11]

-

Cleavage Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract in a reaction buffer containing necessary salts and cofactors.

-

Inhibition Assay: Parallel reactions are set up with increasing concentrations of Compound 2 (the active form of JTE-607) or a vehicle control (e.g., DMSO).

-

RNA Purification: Following incubation, the RNA is purified from the reaction mixture, typically through proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.[9]

-

Analysis: The purified RNA products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA. The uncleaved pre-mRNA and the cleaved products are identified by their different sizes.

-

Quantification: The intensity of the bands corresponding to the cleaved products is quantified to determine the percentage of cleavage inhibition at each concentration of Compound 2, from which the IC50 value can be calculated.

Compound-Immobilized Affinity Chromatography for Target Identification

This technique was instrumental in identifying CPSF3 as the direct molecular target of the active form of JTE-607.[4]

Methodology:

-

Immobilization of the Ligand: The active form of JTE-607 (Compound 2) is chemically coupled to a solid support matrix, such as agarose or sepharose beads, to create an affinity column.[12][13]

-

Preparation of Cell Lysate: A protein lysate is prepared from a relevant cell line (e.g., human myeloid leukemia cells) under conditions that preserve protein structure and function.

-

Affinity Chromatography: The cell lysate is passed over the affinity column. Proteins that specifically bind to the immobilized Compound 2 will be retained on the column, while non-binding proteins will flow through.

-

Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the column. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free Compound 2.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS).

Nascent RNA Sequencing (4sU-seq)

4sU-seq is a powerful method to globally assess the impact of JTE-607 on transcription and pre-mRNA processing in cells.

Methodology:

-

Metabolic Labeling: Cells are treated with JTE-607 or a vehicle control for a defined period. During the final part of the treatment, the cells are incubated with 4-thiouridine (4sU), a uridine analog that is incorporated into newly transcribed RNA.[3][14][15][16]

-

Total RNA Isolation: Total RNA is extracted from the cells using a standard method such as TRIzol reagent.

-

Biotinylation: The thiol group on the incorporated 4sU is specifically biotinylated using a reagent such as HPDP-biotin. This attaches a biotin molecule to the newly transcribed RNA.[15]

-

Enrichment of Labeled RNA: The biotinylated nascent RNA is then selectively captured and enriched from the total RNA pool using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The enriched nascent RNA is then used to prepare a library for high-throughput sequencing (RNA-seq).

-

Data Analysis: The sequencing data is analyzed to assess changes in gene expression, identify regions of transcriptional readthrough, and quantify shifts in alternative polyadenylation site usage.

Signaling Pathways and Logical Relationships

The inhibition of CPSF3 by the active form of JTE-607 initiates a cascade of events that disrupt normal gene expression and cellular function. The following diagrams illustrate these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of pre-mRNA splicing using HeLa cell nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nascent RNA 4sU labelling and enrichment [protocols.io]

- 4. biorxiv.org [biorxiv.org]

- 5. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HELA NUCLEAR EXTRACT for pre-mRNA splicing [proteinone.com]

- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Analysis of In Vitro Pre-mRNA Splicing in HeLa Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Compound immobilization and drug-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 14. ntc.hms.harvard.edu [ntc.hms.harvard.edu]

- 15. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

JTE-607 prodrug conversion to Compound 2

An In-depth Technical Guide on the Prodrug Conversion of JTE-607 to its Active Metabolite, Compound 2

For researchers, scientists, and drug development professionals, understanding the bioactivation of a prodrug is critical for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the conversion of the investigational compound JTE-607 into its active form, Compound 2, and the subsequent mechanism of action.

Introduction to JTE-607

JTE-607 is a small molecule compound with demonstrated anti-inflammatory and anti-cancer properties[1][2][3][4]. It functions as a prodrug, an inactive precursor that is metabolized into a pharmacologically active agent within the body. This design can improve the pharmacokinetic profile and tissue distribution of the active compound.

The Conversion of JTE-607 to Compound 2

Upon entering the cell, JTE-607 undergoes hydrolysis to form its active metabolite, Compound 2[1][2][3][4][5][6]. This bioconversion is a critical step for the therapeutic activity of JTE-607.

The Role of Carboxylesterase 1 (CES1)

The enzymatic conversion of JTE-607 is catalyzed by the cellular enzyme Carboxylesterase 1 (CES1)[2][3][4][7][8][9][10]. CES1 is a key enzyme in the metabolism of a wide range of xenobiotics, including many prodrugs. The level of CES1 expression in different cell types may influence the efficiency of JTE-607 activation and, consequently, its cell-type-specific toxicity[2][3][7]. However, some studies suggest that CES1 levels are not the sole determinant of JTE-607 sensitivity[2][3][7].

The logical flow of JTE-607 activation and its subsequent action is depicted in the following diagram:

Caption: Conversion of JTE-607 prodrug and its mechanism of action.

Mechanism of Action of Compound 2

The active metabolite, Compound 2, exerts its therapeutic effects by directly targeting and inhibiting a key enzyme in pre-messenger RNA (pre-mRNA) 3' end processing.

Target: Cleavage and Polyadenylation Specificity Factor 73 (CPSF73)

Compound 2 directly binds to and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3[1][2][3][4][8][11][12][13]. CPSF73 is the endonuclease responsible for the cleavage step in pre-mRNA 3' processing, a critical process for the maturation of most eukaryotic mRNAs[1][12][13].

Sequence-Specific Inhibition

A noteworthy aspect of Compound 2's activity is that its inhibition of CPSF73 is sequence-specific[1][2][3][11][12]. The sensitivity to Compound 2 is largely determined by the nucleotide sequences flanking the cleavage site (CS) of the pre-mRNA[1][3][12]. This sequence-dependent inhibition leads to differential effects on the processing of various transcripts, which may explain the specific anti-cancer and anti-inflammatory effects of JTE-607.

Quantitative Data

The inhibitory potency of Compound 2 has been quantified in various studies, primarily through in vitro cleavage assays. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Target PAS | IC50 (µM) | Reference |

| Adenovirus major late transcript (L3) | 0.8 | [2][14] |

| Simian virus 40 late (SVL) | >100 | [9] |

Note: The IC50 values can vary significantly depending on the specific pre-mRNA substrate, highlighting the sequence-specific nature of the inhibition.

Experimental Protocols

The investigation of JTE-607's conversion and mechanism of action involves several key experimental techniques.

In Vitro Cleavage Assay

This assay is fundamental for determining the inhibitory activity of Compound 2 on CPSF73.

Objective: To measure the IC50 of Compound 2 for the cleavage of a specific pre-mRNA substrate.

Methodology:

-

Prepare HeLa Cell Nuclear Extract: Nuclear extracts are prepared from HeLa cells to provide the necessary factors for in vitro pre-mRNA 3' processing, including CPSF73.

-

Synthesize Radiolabeled Pre-mRNA Substrate: A specific pre-mRNA transcript containing a known polyadenylation signal (PAS), such as the L3 PAS of the adenovirus major late transcript, is synthesized in vitro with a radioactive label (e.g., [α-³²P]UTP).

-

Set up Cleavage Reactions: The radiolabeled pre-mRNA substrate is incubated with the HeLa cell nuclear extract in the presence of varying concentrations of Compound 2 or a vehicle control (DMSO).

-

Incubation: The reactions are incubated at 30°C to allow for pre-mRNA cleavage.

-

RNA Extraction and Analysis: The RNA is extracted from the reactions and analyzed by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of cleaved and uncleaved RNA is quantified using a phosphorimager. The percentage of inhibition at each Compound 2 concentration is calculated relative to the vehicle control.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Compound 2 concentration and fitting the data to a dose-response curve.

Poly(A) Site Sequencing (PAS-seq)

PAS-seq is a high-throughput sequencing method used to quantitatively map RNA polyadenylation sites and analyze alternative polyadenylation (APA) events.

Objective: To assess the global effects of JTE-607 on PAS selection in cells.

Methodology:

-

Cell Culture and Treatment: Human cell lines (e.g., HepG2) are cultured and treated with JTE-607 or a vehicle control (DMSO) for a specified period.

-

RNA Isolation: Total RNA is isolated from the treated cells.

-

Library Preparation: A specialized library preparation protocol is used which involves the specific capture of the 3' ends of polyadenylated RNAs, typically through oligo(dT)-based reverse transcription. This is followed by fragmentation, adapter ligation, and PCR amplification to generate a sequencing library.

-

High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify and quantify the usage of different PASs. Changes in APA between JTE-607-treated and control samples are then analyzed to identify genes with altered PAS usage.

4-thiouridine sequencing (4sU-seq)

4sU-seq is a method for measuring nascent RNA transcription and transcription termination.

Objective: To monitor the impact of JTE-607 on transcription termination.

Methodology:

-

Cell Culture and Labeling: Cells are treated with JTE-607 or DMSO and then pulsed with 4-thiouridine (4sU), a uridine analog that is incorporated into newly transcribed RNA.

-

RNA Isolation: Total RNA is isolated from the cells.

-

Biotinylation and Purification: The 4sU-labeled nascent RNA is biotinylated and then purified from the total RNA pool using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The purified nascent RNA is used to prepare a sequencing library, which is then sequenced.

-

Data Analysis: The sequencing reads are mapped to the genome to analyze the distribution of nascent transcripts and identify defects in transcription termination, which can be indicative of impaired pre-mRNA 3' processing.

An overview of a typical experimental workflow to evaluate JTE-607 is presented below:

Caption: A generalized experimental workflow for JTE-607 evaluation.

Conclusion

JTE-607 is a prodrug that is intracellularly converted to its active form, Compound 2, by the enzyme CES1. Compound 2 then acts as a sequence-specific inhibitor of the endonuclease CPSF73, a key component of the pre-mRNA 3' processing machinery. This detailed understanding of its activation and mechanism of action is crucial for the ongoing research and development of JTE-607 as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds.

References

- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 12. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

JTE-607: A Deep Dive into its Mechanism of Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a potent small-molecule inhibitor of multiple inflammatory cytokines. It operates through a novel mechanism of action, targeting a fundamental process in gene expression: pre-messenger RNA (pre-mRNA) 3'-end processing. This technical guide provides an in-depth exploration of the molecular mechanism by which JTE-607 exerts its cytokine-suppressing effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Targeting CPSF3

JTE-607 is a prodrug that, upon entering the cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, referred to as Compound 2.[1][2] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3), also known as CPSF73.[1][3][4]

CPSF3 is the endonuclease component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[1][4] This complex is a critical player in the 3'-end processing of almost all eukaryotic pre-mRNAs. Specifically, CPSF3 is responsible for cleaving the pre-mRNA at a specific site downstream of the polyadenylation signal (AAUAAA). This cleavage is a prerequisite for the subsequent addition of the poly(A) tail, a crucial step for mRNA stability, nuclear export, and efficient translation into protein.

By inhibiting CPSF3, the active form of JTE-607 prevents the cleavage of pre-mRNAs.[1][4] This leads to an accumulation of unprocessed pre-mRNAs and a subsequent reduction in the pool of mature, translatable mRNAs for a wide array of genes, including those encoding inflammatory cytokines.[1][4] This disruption of a fundamental step in gene expression is the primary mechanism through which JTE-607 suppresses the production of multiple cytokines.

Signaling Pathway of JTE-607 Action

Caption: Mechanism of JTE-607 action, from prodrug activation to inhibition of cytokine mRNA processing.

Quantitative Analysis of Cytokine Inhibition

JTE-607 has demonstrated potent inhibitory activity against a range of pro-inflammatory cytokines in various in vitro models. The following tables summarize the key quantitative data.

Table 1: IC50 Values of JTE-607 in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | IC50 (nM) |

| TNF-α | 11 |

| IL-1β | 5.9 |

| IL-6 | 8.8 |

| IL-8 | 7.3 |

| IL-10 | 9.1 |

| GM-CSF | 2.4 ± 0.8 |

| IL-1RA | 5.4 ± 0.4 |

Data sourced from[3][5][6][7].

Table 2: IC50 Values of JTE-607 in PBMCs from Different Species

| Species | Cytokine | IC50 (nM) |

| Monkey | IL-8 | 59 |

| Rabbit | IL-8 | 780 |

| Mouse | TNF-α | 1600 |

| Rat | TNF-α | 19000 |

Data sourced from[3].

Key Experimental Protocols

The following sections outline the methodologies used in pivotal experiments to elucidate the mechanism and efficacy of JTE-607.

In Vitro Cytokine Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of JTE-607 on the production of various cytokines from immune cells.

Methodology:

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. The cells are then washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: PBMCs are pre-incubated with various concentrations of JTE-607 for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory cytokines. A control group without JTE-607 treatment is included.

-

Incubation: The treated and stimulated cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of JTE-607 and fitting the data to a sigmoidal dose-response curve.

Target Identification using Compound-Immobilized Affinity Chromatography

Objective: To identify the direct molecular target of the active form of JTE-607.

Methodology:

-

Ligand Immobilization: The active form of JTE-607 is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.

-

Cell Lysate Preparation: A whole-cell lysate is prepared from a relevant cell line (e.g., human myeloid leukemia cells) to extract cellular proteins.

-

Affinity Chromatography: The cell lysate is passed through a column containing the JTE-607-immobilized beads. Proteins that bind to the active compound will be retained in the column, while non-binding proteins will flow through.

-

Elution: The bound proteins are eluted from the column using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. The protein bands of interest are excised and identified using mass spectrometry (e.g., LC-MS/MS). CPSF3 was identified as the binding partner through this method.[1][4]

Experimental Workflow for Target Identification

Caption: A simplified workflow for identifying the molecular target of JTE-607.

Clinical Status

A Phase I dose-escalation clinical trial of JTE-607 has been conducted in healthy human volunteers. The study investigated the safety and effects of an 8-hour intravenous infusion of JTE-607 at different doses. In this trial, JTE-607 administration was shown to decrease endotoxin-induced IL-10 production, with no serious adverse effects reported.[5]

Conclusion

JTE-607 represents a novel class of anti-inflammatory agents that inhibit cytokine production by targeting the fundamental process of pre-mRNA 3'-end processing. Its specific inhibition of the endonuclease CPSF3 leads to a broad-spectrum reduction in the levels of mature cytokine mRNAs and, consequently, their protein products. The potent in vitro activity and the successful completion of a Phase I trial highlight the potential of JTE-607 as a therapeutic agent for cytokine-mediated diseases. Further research and clinical development are warranted to fully elucidate its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPSF73 in the Anti-Inflammatory Effect of JTE-607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JTE-607, a potent anti-inflammatory agent, with a specific focus on the integral role of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

JTE-607 is a small molecule that has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Initially identified as a multiple cytokine inhibitor, its precise molecular target remained elusive for some time.[3][4] Subsequent research has definitively identified Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3, as the direct target of JTE-607's active form.[4]

JTE-607 itself is a prodrug that, upon entering the cell, is hydrolyzed by cellular esterases into its active form, an acid analog referred to as Compound 2.[1][5] This active compound directly binds to and inhibits the endonuclease activity of CPSF73.[1][2] CPSF73 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs).[4] By inhibiting CPSF73, JTE-607 disrupts the normal maturation of mRNA, leading to an accumulation of unprocessed pre-mRNAs and a subsequent reduction in the expression of inflammatory cytokines.[1][4] This unique mechanism of action makes JTE-607 a subject of great interest for therapeutic applications in inflammatory diseases and certain cancers.

Quantitative Data: Inhibition of Cytokine Production by JTE-607

The inhibitory effects of JTE-607 on the production of various inflammatory cytokines have been quantified across different species and cell types. The following tables summarize the available data on the half-maximal inhibitory concentrations (IC50) and the in vivo effects of JTE-607.

Table 1: In Vitro Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) [3][6]

| Cytokine | IC50 (nM) |

| TNF-α | 11 |

| IL-1β | 5.9 |

| IL-6 | 8.8 |

| IL-8 | 7.3 |

| IL-10 | 9.1 |

| GM-CSF | 2.4 ± 0.8 |

| IL-1RA | 5.4 ± 0.4 |

Data from LPS-stimulated human PBMCs.

Table 2: In Vitro Inhibition of Cytokine Production in Various Species [6]

| Species | Cell Type | Cytokine | IC50 (nM) |

| Monkey | PBMCs | IL-8 | 59 ± 26 |

| Rabbit | PBMCs | IL-8 | 780 ± 120 |

| Mouse | PBMCs | TNF-α | 1600 ± 650 |

| Rat | PBMCs | TNF-α | 19000 ± 3200 |

Data from LPS-stimulated PBMCs.

Table 3: In Vivo Efficacy of JTE-607 in a Human Endotoxemia Model [7]

| Inflammatory Marker | JTE-607 Dose (mg/kg/h) | Mean % Difference from Placebo | P-value |

| IL-10 | 0.1 | -79.5% | 0.040 |

| 0.3 | -86.2% | 0.026 | |

| IL-1 Receptor Antagonist | 0.3 | -60% | 0.0037 |

| C-Reactive Protein | 0.03 | -32.1% | 0.322 |

| 0.1 | -82.9% | 0.0001 | |

| 0.3 | -90.3% | <0.0001 |

Results from a randomized, placebo-controlled, double-blind study in healthy male volunteers receiving an 8-hour intravenous infusion of JTE-607 followed by an endotoxin challenge.

Experimental Protocols

The identification of CPSF73 as the target of JTE-607 and the elucidation of its mechanism of action have been achieved through a series of key experiments. The methodologies for these experiments are outlined below.

This technique was instrumental in identifying the direct binding partner of the active form of JTE-607.[4]

-

Principle: The active form of JTE-607 (Compound 2) is chemically immobilized onto a solid support matrix, such as agarose beads. A cell lysate, containing a complex mixture of proteins, is then passed over this matrix. Proteins that specifically bind to Compound 2 will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

-

Generalized Protocol:

-

Immobilization: The active form of JTE-607 is covalently linked to an activated chromatography resin.

-

Lysate Preparation: Cells (e.g., human monocytic leukemia cells) are lysed to release their protein content.

-

Affinity Chromatography: The cell lysate is incubated with the JTE-607-immobilized resin.

-

Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the resin, often by changing the pH or ionic strength of the buffer, or by competing with a high concentration of the free compound.

-

Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

-

These assays are used to directly measure the enzymatic activity of CPSF73 and the inhibitory effect of JTE-607 on pre-mRNA cleavage.[5]

-

Principle: A radiolabeled or fluorescently tagged pre-mRNA substrate containing a known cleavage and polyadenylation site is incubated with a source of the cleavage machinery, such as HeLa cell nuclear extract or a reconstituted complex of purified proteins. The cleavage of the pre-mRNA results in two smaller RNA fragments. The reaction products are then separated by gel electrophoresis and visualized.

-

Generalized Protocol:

-

Substrate Preparation: A specific pre-mRNA sequence is synthesized with a radioactive label (e.g., 32P) or a fluorescent tag.

-

Reaction Setup: The labeled pre-mRNA is incubated with HeLa nuclear extract or purified CPSF complex in a reaction buffer.

-

Inhibition: To test the effect of JTE-607, its active form (Compound 2) is added to the reaction mixture at various concentrations.

-

Reaction Termination: The reaction is stopped after a defined time period.

-

Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging. The extent of cleavage is quantified to determine the inhibitory activity of the compound.

-

To confirm that the effects of JTE-607 are specifically due to the inhibition of CPSF73, its expression can be experimentally reduced or "knocked down."[4]

-

Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the CPSF73 mRNA are introduced into cells. This leads to the degradation of the CPSF73 mRNA, thereby reducing the amount of CPSF73 protein in the cell. The cellular and molecular consequences of this knockdown can then be compared to the effects of JTE-607 treatment.

-

Generalized Protocol:

-

siRNA/shRNA Design and Synthesis: RNA sequences targeting the CPSF73 mRNA are designed and synthesized.

-

Transfection: The siRNAs or shRNA-expressing plasmids are introduced into cultured cells using lipid-based transfection reagents or viral vectors.

-

Verification of Knockdown: The efficiency of the knockdown is confirmed by measuring CPSF73 mRNA levels (e.g., by RT-qPCR) and protein levels (e.g., by Western blotting).

-

Functional Assays: The effects of CPSF73 knockdown on cytokine expression, pre-mRNA accumulation, and other relevant cellular processes are assessed and compared to cells treated with JTE-607.

-

This high-throughput method has been used to investigate the sequence specificity of JTE-607's inhibitory effect on CPSF73.[1][2][8]

-

Principle: A large library of pre-mRNA variants with different sequences around the cleavage site is synthesized. This library is then subjected to an in vitro cleavage reaction in the presence and absence of JTE-607's active form. High-throughput sequencing is used to determine the cleavage efficiency for each sequence variant.

-

Generalized Protocol:

-

Library Synthesis: A DNA template library encoding a vast number of pre-mRNA sequences with variations around the cleavage site is generated.

-

In Vitro Transcription: The DNA library is transcribed in vitro to produce a corresponding RNA library.

-

In Vitro Cleavage: The RNA library is subjected to an in vitro cleavage reaction with HeLa nuclear extract, with and without the addition of Compound 2.

-

Sequencing and Analysis: The resulting RNA fragments are reverse transcribed, amplified, and sequenced. The sequencing data is then analyzed to determine the cleavage efficiency for each sequence variant and its sensitivity to the inhibitor.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Mechanism of action of JTE-607 in inhibiting inflammation.

Caption: Workflow for identifying the molecular target of JTE-607.

Caption: Workflow for the in vitro pre-mRNA cleavage assay.

Conclusion

JTE-607 represents a novel class of anti-inflammatory agents that function through the targeted inhibition of CPSF73, a key enzyme in pre-mRNA processing. Its active form, Compound 2, effectively blocks the endonuclease activity of CPSF73, leading to a sequence-specific disruption of mRNA maturation and a potent suppression of inflammatory cytokine production. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of CPSF73 inhibitors as a promising therapeutic strategy for a range of inflammatory and malignant disorders. The detailed understanding of JTE-607's mechanism of action will be crucial for optimizing its clinical application and for the design of next-generation inhibitors with improved specificity and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of a cytokine inhibitor, JTE-607, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

The Core Mechanism of J-607: A Technical Guide to Sequence-Specific Inhibition of Pre-mRNA Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of JTE-607, a potent small molecule inhibitor that has unveiled a previously hidden layer of sequence specificity within the essential cellular process of pre-mRNA 3'-end processing. JTE-607, and its active metabolite, offer a unique tool for both basic research and therapeutic development, particularly in oncology and inflammatory diseases. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes the core concepts of its function.

Introduction: Pre-mRNA 3'-End Processing and its Inhibition

The formation of a mature messenger RNA (mRNA) in eukaryotes is a multi-step process, with the cleavage and subsequent polyadenylation of the pre-mRNA 3'-end being critical for mRNA stability, export, and translation. This process is executed by a large protein complex, the Cleavage and Polyadenylation (CPA) machinery. A core component of this machinery is the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which contains the endonuclease CPSF73 (also known as CPSF3).[1] CPSF73 is responsible for catalyzing the cleavage of the nascent pre-mRNA transcript, a required step before the addition of the poly(A) tail.[1][2][3]

JTE-607 is a small molecule that was initially developed as an inhibitor of multiple inflammatory cytokines.[4][5][6] Subsequent research revealed its potent anti-cancer properties, particularly against hematopoietic cancers like acute myeloid leukemia (AML) and Ewing's sarcoma.[4][7][8] The elucidation of its mechanism of action identified JTE-607 as a prodrug that, upon entering a cell, is rapidly hydrolyzed by cellular esterases into its active form, referred to as Compound 2.[2][4][5][9] This active compound directly targets and inhibits the endonuclease activity of CPSF73.[2][4][9]

Mechanism of Action: Direct and Specific Targeting of CPSF73

The primary molecular target of JTE-607's active form is the CPSF73 subunit of the CPA machinery.[5] Compound 2 binds directly to CPSF73, inhibiting its ability to cleave pre-mRNA.[2][4] This inhibition leads to an accumulation of unprocessed pre-mRNAs within the cell.[4][5] While CPSF73 is a universally required enzyme for the 3'-end formation of almost all mRNAs, the inhibitory effect of JTE-607 is surprisingly not uniform across all transcripts. Instead, it exhibits a remarkable sequence specificity, which explains its selective efficacy against certain cancer types and its nuanced effects on the transcriptome.[2][7][9]

The Core Finding: Sequence-Specific Inhibition

The groundbreaking discovery regarding JTE-607 is that its inhibitory activity is not absolute but is dictated by the nucleotide sequence surrounding the pre-mRNA cleavage site (CS).[2][9][10][11] This sequence-dependent sensitivity is a major determinant of the drug's effect on a given transcript.[2][9] Research combining massively parallel in vitro assays and machine learning has demonstrated that sequences flanking the CS are the primary drivers of sensitivity or resistance to Compound 2.[9][10]

Specifically, poly(A) sites (PAS) with U/A-rich motifs in the cleavage site region tend to be more resistant to inhibition, while other sequences are more sensitive.[9] This differential sensitivity provides a molecular basis for the observed changes in alternative polyadenylation (APA) upon JTE-607 treatment, where the processing machinery shifts from a more sensitive proximal PAS to a more resistant distal PAS.[2]

Quantitative Data Presentation

The sequence-specific nature of JTE-607's active form, Compound 2, is clearly demonstrated by the wide range of IC50 values observed in in vitro cleavage assays using different transcript sequences. This contrasts with its more uniform, potent inhibition of cytokine production and cell proliferation in sensitive cell lines.

Table 1: In Vitro Pre-mRNA Cleavage Inhibition by Compound 2

| Substrate | Description | IC50 (µM) | Reference |

|---|---|---|---|

| L3 | Adenovirus major late transcript PAS | 0.8 | [2] |

| SVL | Simian virus 40 late PAS | 100.2 | [2] |

| Chimera 4 | Chimeric sequence (L3 upstream + SVL CS) | 6.7 | [9] |

Data from in vitro cleavage assays using HeLa cell nuclear extract.

Table 2: Inhibition of Cytokine Production by JTE-607

| Cytokine | Cell System | IC50 (nM) | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated human PBMCs | 11 | [6] |

| IL-1β | LPS-stimulated human PBMCs | 5.9 | [6] |

| IL-6 | LPS-stimulated human PBMCs | 8.8 | [6] |

| IL-8 | LPS-stimulated human PBMCs | 7.3 | [6] |

PBMCs: Peripheral Blood Mononuclear Cells.

Table 3: Inhibition of Cancer Cell Proliferation by JTE-607

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 22Rv1 | Prostate Cancer (androgen-resistant) | < 5 | [12] |

| LNCaP | Prostate Cancer (androgen-sensitive) | > 25 | [12] |

| PDAC lines | Pancreatic Ductal Adenocarcinoma | ~1-10 | [8] |

IC50 values determined after 72 hours of treatment.

Experimental Protocols

The study of JTE-607's effects on pre-mRNA processing involves a combination of in vitro biochemical assays and genome-wide cellular analyses.

In Vitro Cleavage Assay

This assay directly measures the endonuclease activity of CPSF73 in a controlled environment and its inhibition by Compound 2.

Methodology:

-

RNA Substrate Synthesis: Radiolabeled RNA substrates representing specific poly(A) sites (e.g., L3, SVL) are synthesized via run-off in vitro transcription using T7 polymerase in the presence of [α-³²P]-UTP.[2]

-

Nuclear Extract Preparation: Nuclear extract (NE) is prepared from a suitable cell line, typically HeLa cells, which contains the complete and active CPA machinery.

-

Inhibitor Pre-incubation: The HeLa nuclear extract is pre-incubated with either DMSO (vehicle control) or varying concentrations of Compound 2 for 30 minutes on ice to allow the inhibitor to bind to CPSF73.[2]

-

Cleavage Reaction: The radiolabeled RNA substrate is added to the pre-incubated nuclear extract. A typical 10µl reaction contains approximately 44% (v/v) NE, 20 cps radiolabeled RNA, buffer (e.g., 8.8 mM HEPES), and salts (e.g., 44 mM KCl).[2]

-

Incubation: The reaction is incubated at 30°C for a set time (e.g., 60 minutes) to allow for pre-mRNA cleavage.

-

Analysis: The reaction is stopped, and the RNA is extracted. The products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen.

-

Quantification: The precursor and cleaved RNA bands are quantified. The percentage of cleavage is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

References

- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

JTE-607's Impact on Alternative Polyadenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607, a small molecule inhibitor of the cleavage and polyadenylation specificity factor subunit 3 (CPSF3/CPSF73), has emerged as a potent modulator of alternative polyadenylation (APA). By targeting a critical component of the pre-messenger RNA (pre-mRNA) 3' end processing machinery, JTE-607 induces widespread changes in gene expression, primarily characterized by a global shift towards the usage of distal polyadenylation signals (PAS). This results in the lengthening of 3' untranslated regions (3'UTRs), impacting mRNA stability, translation, and localization. This technical guide provides an in-depth overview of the mechanism of action of JTE-607, its quantitative effects on APA, detailed experimental protocols for studying these effects, and a visual representation of the underlying molecular pathways and experimental workflows.

Introduction to JTE-607 and Alternative Polyadenylation

Alternative polyadenylation is a crucial gene regulatory mechanism that generates distinct mRNA isoforms from a single gene by utilizing different polyadenylation signals. These isoforms typically vary in the length of their 3'UTRs, which can contain regulatory elements such as microRNA binding sites and AU-rich elements. The choice of PAS is a dynamic process influenced by various cellular contexts.

JTE-607 is a prodrug that, once inside the cell, is hydrolyzed by carboxylesterase 1 (CES1) into its active form, an acid metabolite referred to as Compound 2.[1] This active compound directly binds to and inhibits the endonuclease activity of CPSF3, a key component of the CPSF complex responsible for cleaving the pre-mRNA at the poly(A) site.[1] Inhibition of CPSF3 by JTE-607 disrupts the normal process of 3' end formation, leading to significant alterations in APA.

Mechanism of Action of JTE-607

The primary molecular target of JTE-607's active form is CPSF3. By inhibiting this endonuclease, JTE-607 effectively stalls the cleavage step of pre-mRNA 3' end processing. This inhibition is not uniform across all transcripts; the sensitivity of a given PAS to JTE-607 is sequence-dependent, with the nucleotide sequence flanking the cleavage site being a major determinant.[2][3][4] This sequence-specific inhibition leads to a global shift in PAS usage, favoring the selection of more resistant, often distal, poly(A) sites. The consequence of this shift is a widespread lengthening of 3'UTRs across the transcriptome.

dot

References

Investigating the Ester Hydrolysis of JTE-607 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607 is a promising small molecule with anti-inflammatory and anti-cancer properties.[1][2] It functions as a prodrug, requiring intracellular metabolic activation to exert its therapeutic effect. This technical guide provides an in-depth overview of the ester hydrolysis of JTE-607 free base, the critical activation step for its biological activity. We will cover the enzymatic conversion, the mechanism of action of its active metabolite, and the available experimental data. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Prodrug Nature of JTE-607

JTE-607 is an ester-containing compound that readily permeates cell membranes. In its administered form, it is largely inactive. The therapeutic efficacy of JTE-607 is contingent upon its conversion to an active carboxylic acid metabolite, commonly referred to as "Compound 2".[1][2] This conversion is achieved through ester hydrolysis, a common metabolic pathway for many prodrugs.

The Enzymatic Conversion of JTE-607

The intracellular hydrolysis of the ethyl ester group of JTE-607 to its active carboxylic acid form is catalyzed by the cellular enzyme Carboxylesterase 1 (CES1) .[1][2] CES1 is a serine esterase predominantly found in the endoplasmic reticulum of various tissues, with high expression in the liver.

The general reaction for the hydrolysis of JTE-607 is as follows:

JTE-607 (Ethyl Ester) + H₂O --(CES1)--> Compound 2 (Carboxylic Acid) + Ethanol

Mechanism of Action of the Active Metabolite (Compound 2)

Upon its formation via ester hydrolysis, Compound 2 directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , also known as CPSF73.[1][3] CPSF3 is a critical endonuclease subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. This complex is essential for the 3'-end processing of messenger RNA precursors (pre-mRNAs) in eukaryotic cells.

By inhibiting CPSF3, Compound 2 disrupts the normal cleavage and polyadenylation of pre-mRNAs.[3] This leads to an accumulation of unprocessed pre-mRNAs and can affect poly(A) site selection, ultimately impacting gene expression and leading to downstream effects such as the inhibition of inflammatory cytokine production and the induction of apoptosis in cancer cells.[1][4]

Quantitative Data

While the qualitative aspects of JTE-607 hydrolysis are well-established, specific kinetic parameters for the enzymatic reaction are not extensively reported in publicly available literature. The majority of published studies focus on the downstream biological effects of JTE-607 or the inhibitory activity of its active form, Compound 2.

The following table summarizes the available quantitative data related to the activity of JTE-607 and its active metabolite.

| Parameter | Description | Value | Cell/System | Reference |

| IC₅₀ (TNF-α) | 50% inhibitory concentration for Tumor Necrosis Factor-alpha production. | 11 nM | LPS-stimulated human PBMCs | [3][5][6] |

| IC₅₀ (IL-1β) | 50% inhibitory concentration for Interleukin-1 beta production. | 5.9 nM | LPS-stimulated human PBMCs | [3][5][6] |

| IC₅₀ (IL-6) | 50% inhibitory concentration for Interleukin-6 production. | 8.8 nM | LPS-stimulated human PBMCs | [3][5][6] |

| IC₅₀ (IL-8) | 50% inhibitory concentration for Interleukin-8 production. | 7.3 nM | LPS-stimulated human PBMCs | [3][5][6] |

| IC₅₀ (IL-10) | 50% inhibitory concentration for Interleukin-10 production. | 9.1 nM | LPS-stimulated human PBMCs | [3][5][6] |

Note: The IC₅₀ values reported are for the overall biological effect of JTE-607 in cell-based assays, which is a composite of cellular uptake, hydrolysis to Compound 2, and subsequent inhibition of CPSF3. They do not represent the direct kinetic parameters of the hydrolysis reaction itself.

Experimental Protocols

In Vitro Cell-Based Assays

Many studies have utilized cell lines such as HeLa and HepG2 to investigate the effects of JTE-607.[7] A common experimental approach involves treating the cells with JTE-607 and observing the downstream consequences of its intracellular activation.

-

Cell Culture and Treatment: HepG2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS). For experiments, cells are treated with a specific concentration of JTE-607 (e.g., 20 µM) dissolved in a suitable solvent like DMSO for a defined period (e.g., 4 hours).[7]

-

Analysis of Downstream Effects: Following treatment, cellular changes are assessed. This can include measuring cytokine levels in the culture medium using ELISA or analyzing changes in pre-mRNA processing and gene expression via techniques like PAS-seq or 4sU-seq.[7]

Proposed Workflow for Kinetic Analysis of JTE-607 Hydrolysis

To determine the kinetic parameters of JTE-607 hydrolysis by CES1, a dedicated enzymatic assay would be required.

-

Enzyme Source: Recombinant human CES1 or subcellular fractions rich in CES1 (e.g., liver microsomes or S9 fractions) would be used.

-

Enzymatic Reaction: A reaction mixture would be prepared containing a suitable buffer (e.g., phosphate or TRIS buffer at physiological pH), the enzyme source, and varying concentrations of JTE-607. The reaction would be initiated and incubated at 37°C for a specified time.

-

Sample Analysis: The reaction would be stopped (e.g., by adding a quenching solvent like acetonitrile). The concentrations of the remaining JTE-607 and the newly formed Compound 2 would be quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The initial reaction velocities would be calculated at each substrate concentration. These data would then be fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

Visualizations

Signaling Pathway

Caption: Intracellular activation and target of JTE-607.

Experimental Workflow

Caption: Proposed workflow for JTE-607 hydrolysis kinetics.

Conclusion

JTE-607 is an effective prodrug that relies on intracellular ester hydrolysis by CES1 for its activation. The resulting active metabolite, Compound 2, is a potent inhibitor of the pre-mRNA processing enzyme CPSF3. While the downstream biological effects have been characterized to some extent, there is a notable lack of publicly available data on the specific kinetics of the hydrolysis reaction. Further research, including the development and application of specific bioanalytical methods, is necessary to fully elucidate the pharmacokinetics of JTE-607 and its conversion to its active form. Such studies will be invaluable for optimizing the therapeutic application of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. selleckchem.com [selleckchem.com]

- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

JTE-607: A Targeted Approach to Disrupting Monocytic Leukemia Cell Viability and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JTE-607 has emerged as a promising therapeutic agent in the landscape of monocytic leukemia treatment. This small molecule inhibitor demonstrates a unique mechanism of action, targeting a fundamental cellular process to selectively induce cell death and inhibit proliferation in malignant cells. This technical guide provides a comprehensive overview of the effects of JTE-607 on monocytic leukemia cells, detailing its molecular mechanism, summarizing key quantitative data, and providing detailed experimental protocols for researchers. The included visualizations of signaling pathways and experimental workflows offer a clear and concise representation of the scientific principles and methodologies discussed.

Introduction

Acute Myeloid Leukemia (AML), particularly subtypes with monocytic differentiation, presents significant therapeutic challenges due to its aggressive nature and the development of resistance to conventional chemotherapies. Pro-inflammatory cytokines and growth factors are known to play a crucial role in the pathology of AML by fostering the proliferation and survival of leukemic cells in an autocrine and paracrine fashion. JTE-607 was initially identified as a multiple cytokine inhibitor.[1] Subsequent research has elucidated its precise mechanism of action and its potent anti-leukemic properties, particularly in monocytic leukemia cell lines. This document serves as a technical resource for understanding and investigating the multifaceted effects of JTE-607.

Molecular Mechanism of Action

JTE-607 functions as a prodrug, which is intracellularly converted by carboxylesterases into its active form.[2][3] The active metabolite of JTE-607 directly targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73.[2][3][4] CPSF3 is a critical endonuclease component of the CPSF complex, which is essential for the 3'-end processing of pre-messenger RNAs (pre-mRNAs).

By inhibiting CPSF3, JTE-607 disrupts the normal maturation of a specific subset of pre-mRNAs, leading to a cascade of downstream effects that are particularly detrimental to cancer cells.[2][5] This inhibition is sequence-specific, which may explain the compound's selectivity for certain cancer types, including a subset of AML.[6] The disruption of pre-mRNA processing leads to a reduction in the production of key pro-inflammatory cytokines and growth factors that support leukemia cell survival and proliferation.[7] Furthermore, this mechanism triggers cell cycle arrest and apoptosis, ultimately leading to the death of the monocytic leukemia cells.[7] The concept of "synthetic lethality" has been proposed, suggesting that certain AML cells have a heightened dependence on the pre-mRNA processing pathway, making them exquisitely sensitive to CPSF3 inhibition by JTE-607.[4]

Figure 1: Mechanism of action of JTE-607 in monocytic leukemia cells.

Effects on Monocytic Leukemia Cells

JTE-607 exerts a range of measurable effects on monocytic leukemia cells, primarily impacting cell viability, cytokine production, cell cycle progression, and apoptosis.

Inhibition of Cell Viability

JTE-607 demonstrates potent dose-dependent inhibition of cell viability in various monocytic leukemia cell lines.

| Cell Line | Description | IC50 (µM) | Citation |

| U-937 | Human histiocytic lymphoma (often used as a monocytic leukemia model) | 0.4 | [1] |

| THP-1 | Human acute monocytic leukemia | Not explicitly stated, but sensitive | [8] |

| HL-60 | Human promyelocytic leukemia | Sensitive | [7] |

| MOLM-13 | Human acute myeloid leukemia | Sensitive | [8] |

| KG-1 | Human acute myelogenous leukemia | Sensitive | [7] |

Table 1: Inhibitory Concentration (IC50) of JTE-607 on the viability of various monocytic and myeloid leukemia cell lines.

Reduction of Cytokine Production

A hallmark of JTE-607's activity is the significant reduction in the production of key pro-inflammatory cytokines and growth factors that are often dysregulated in AML.

| Cytokine/Growth Factor | Cell Line | JTE-607 Concentration (µM) | Effect on mRNA Levels | Effect on Protein Levels | Citation |

| IL-6 | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |

| IL-8 | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |

| VEGF | U-937, HL-60 | 0.1 - 1 | Reduced | Reduced | [7] |

Table 2: Effect of JTE-607 on the expression and production of key cytokines and growth factors in monocytic leukemia cell lines.

Induction of Cell Cycle Arrest and Apoptosis

JTE-607 effectively halts the proliferation of monocytic leukemia cells by inducing cell cycle arrest, primarily at the S-phase, which subsequently leads to programmed cell death (apoptosis).

| Effect | Cell Line | JTE-607 Concentration (µM) | Quantitative Observation | Citation |

| S-Phase Arrest | U-937 | 1 | Significant increase in the percentage of cells in S-phase | [7] |

| Apoptosis | U-937 | 1 | Significant increase in the percentage of apoptotic cells | [7] |

| c-Myc Expression | U-937 | Not specified | Decrease | [7] |

| p21waf1/cip1 Expression | U-937 | Not specified | Increase | [7] |

Table 3: Effects of JTE-607 on cell cycle progression and apoptosis in the U-937 monocytic leukemia cell line.

In Vivo Efficacy

Preclinical studies using xenograft models with human monocytic leukemia cells (U-937) have demonstrated the in vivo efficacy of JTE-607. Administration of JTE-607 to leukemia-bearing mice resulted in a significant prolongation of survival and a reduction in the leukemic burden in the bone marrow.[9] These findings underscore the potential of JTE-607 as a therapeutic agent for monocytic leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of JTE-607 on monocytic leukemia cells.

Cell Viability Assay (MTT Assay)

Figure 2: Workflow for determining cell viability using the MTT assay.

Materials:

-

Monocytic leukemia cell lines (e.g., U-937, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

JTE-607 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

-

Prepare serial dilutions of JTE-607 in complete culture medium.

-

Add 100 µL of the JTE-607 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Monocytic leukemia cells

-

JTE-607

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of JTE-607 (e.g., 1 µM) for 24 to 48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Monocytic leukemia cells

-

JTE-607

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Treat cells with JTE-607 as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

JTE-607 represents a targeted therapeutic strategy with significant potential for the treatment of monocytic leukemia. Its unique mechanism of inhibiting the essential pre-mRNA processing factor CPSF3 leads to a cascade of anti-leukemic effects, including the suppression of pro-survival cytokine signaling, induction of cell cycle arrest, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of JTE-607 in the fight against monocytic leukemia. Further research into the sequence-specific nature of its target inhibition may pave the way for the development of even more selective and potent anti-cancer therapies.

References

- 1. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]